

ICL-CCIC-0019: A Selective CHKA Inhibitor for Cancer Therapy

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Compound of Interest

Compound Name: ICL-CCIC-0019

Cat. No.: B15568572

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Altered choline metabolism is a well-established hallmark of cancer, characterized by increased levels of phosphocholine (PCho) and total choline-containing compounds. Choline kinase alpha (CHKA) is the key enzyme responsible for the phosphorylation of choline to PCho, the first committed step in the Kennedy pathway for the synthesis of phosphatidylcholine (PC), a major component of cell membranes. Upregulation of CHKA is observed in numerous cancers, including breast, lung, colon, and prostate cancer, and is associated with malignant transformation, tumor progression, and poor prognosis. This has positioned CHKA as a promising therapeutic target for the development of novel anti-cancer agents. **ICL-CCIC-0019** is a potent and selective small-molecule inhibitor of CHKA that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of **ICL-CCIC-0019**, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

ICL-CCIC-0019 acts as a competitive inhibitor of CHKA, effectively blocking the synthesis of phosphocholine.^[1] This disruption of choline metabolism leads to a cascade of downstream cellular events, culminating in anti-proliferative and pro-apoptotic effects in cancer cells. The primary consequences of CHKA inhibition by **ICL-CCIC-0019** include:

- Depletion of Phosphocholine and Phosphatidylcholine: Inhibition of CHKA leads to a significant decrease in intracellular levels of PCho and subsequently reduces the synthesis of PC, a critical component for cell membrane integrity and signaling.[\[2\]](#)
- Cell Cycle Arrest: **ICL-CCIC-0019** induces a dose-dependent arrest of cancer cells in the G1 phase of the cell cycle.[\[3\]](#)
- Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis: The disruption of lipid metabolism and membrane biosynthesis triggers ER stress, leading to the activation of the unfolded protein response (UPR) and subsequent caspase-mediated apoptosis.[\[2\]](#)[\[3\]](#)
- Metabolic Reprogramming: Inhibition of the phosphatidylcholine pathway by **ICL-CCIC-0019** induces a metabolic stress phenotype, characterized by decreased mitochondrial function and activation of AMPK.[\[4\]](#)[\[5\]](#)

Quantitative Data

The following tables summarize the key quantitative data for **ICL-CCIC-0019** from preclinical studies.

Table 1: In Vitro Activity of **ICL-CCIC-0019**

Parameter	Value	Cell Line/Assay	Reference
IC50	0.27 ± 0.06 µM	Recombinant human Δ49N CHKA2	[1] [6] [7]
Median GI50	1.12 µM	NCI-60 cancer cell line panel	[2] [3] [4]
EC50	0.98 ± 0.24 µM	[³ H]-choline uptake in HCT116 cells	
GI50 Range	30 - 120 µM	Normal cell lines (MCF-10A, ST-T1b)	[1] [6] [7]

Table 2: Kinase Selectivity of **ICL-CCIC-0019**

Kinase Panel	Concentration	Inhibition > 20%	Reference
131 Human Kinases	10 μ M	5 kinases (\leq 35% inhibition for all)	[1]

Table 3: In Vivo Pharmacokinetics and Efficacy of **ICL-CCIC-0019**

Parameter	Value	Model	Reference
Administration Route	Intraperitoneal (i.p.)	BALB/c mice	[8][9]
Dose (Pharmacokinetics)	10 mg/kg	BALB/c mice	[8][9]
Time Above GI50 (Plasma)	~50 minutes	BALB/c mice	[8][9]
Antitumor Activity	Potent	HCT116 xenograft model	[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **ICL-CCIC-0019**.

CHKA Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant CHKA.

- Enzyme: Recombinant human Δ 49N CHKA2.
- Principle: A coupled-enzyme assay where the production of ADP by CHKA is linked to the oxidation of NADH, which can be measured spectrophotometrically at 340 nm.
- Reaction Mixture:
 - Glycylglycine buffer

- KCl
- MgCl_2
- EDTA
- NADH
- Phosphoenolpyruvate (PEP)
- ATP
- Pyruvate kinase (PK)
- Lactate dehydrogenase (LDH)
- Procedure:
 - Prepare a reaction mixture containing all components except choline chloride.
 - Add the test compound (**ICL-CCIC-0019**) at various concentrations to the wells of a microplate. Include vehicle control (e.g., DMSO) and a positive control (a known CHKA inhibitor).
 - Add the recombinant CHKA enzyme to all wells except for the blank.
 - Pre-incubate the plate at 25°C for 5-10 minutes.
 - Initiate the reaction by adding choline chloride to all wells.
 - Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
 - Calculate the rate of reaction ($\Delta A_{340}/\text{min}$) from the linear portion of the curve for each well.
 - Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

- Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell Proliferation (GI50) Assay using Sulforhodamine B (SRB)

The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.

- Materials:
 - Adherent cancer cell lines
 - Complete cell culture medium
 - **ICL-CCIC-0019**
 - Trichloroacetic acid (TCA), cold
 - Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
 - 1% acetic acid solution
 - 10 mM Tris base solution
 - 96-well cell culture plates
 - Microplate reader
- Procedure:
 - Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
 - Treat the cells with serial dilutions of **ICL-CCIC-0019** for 72 hours.
 - After the incubation period, gently add cold TCA (10% final concentration) to each well to fix the cells and incubate at 4°C for 1 hour.

- Wash the plates five times with water and allow them to air dry.
- Add SRB solution to each well and incubate at room temperature for 30 minutes.
- Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.
- Allow the plates to air dry completely.
- Add Tris base solution to each well to solubilize the protein-bound dye.
- Shake the plate for 10-15 minutes and read the absorbance at 510 nm.
- Calculate the cell growth inhibition and determine the GI50 values.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the impact of **ICL-CCIC-0019** on key signaling molecules.

- Procedure:
 - Sample Preparation: Lyse cells treated with **ICL-CCIC-0019** and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
 - Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
 - Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
 - Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
 - Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., CHKA, p-AMPK, cleaved caspase-3) overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

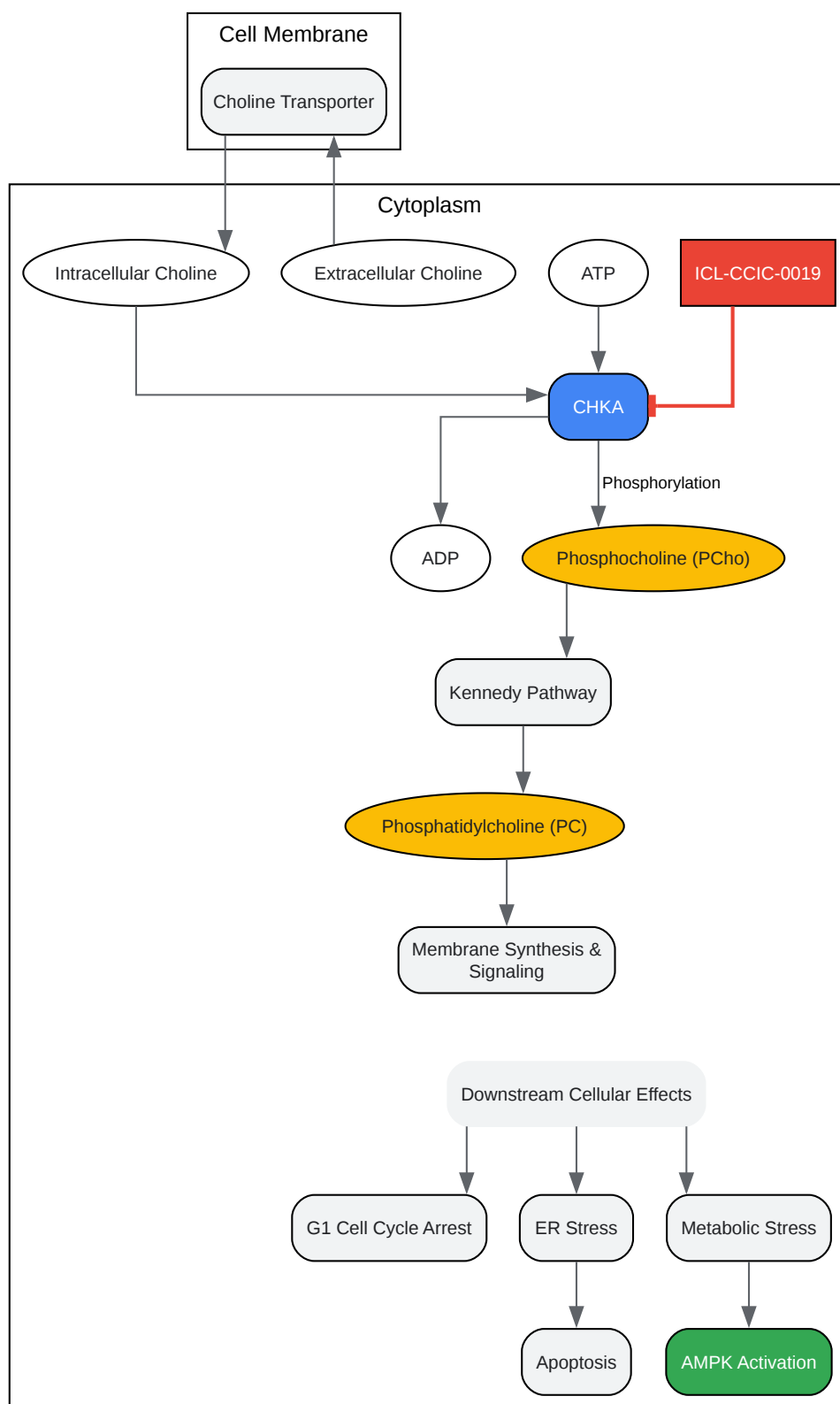
In Vivo Xenograft Tumor Growth Study

This study evaluates the anti-tumor efficacy of **ICL-CCIC-0019** in a living organism.

- Animal Model: Female BALB/c nude mice (6-8 weeks old).
- Cell Line: HCT116 human colorectal carcinoma cells.
- Procedure:
 - Subcutaneously inject HCT116 cells (5×10^6 in PBS) into the flank of each mouse.
 - Allow tumors to grow to a volume of approximately 50-100 mm³.
 - Randomize mice into treatment and control groups.
 - Administer **ICL-CCIC-0019** (e.g., 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired dosing schedule (e.g., once daily for 3 days).
 - Monitor tumor volume and body weight regularly.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

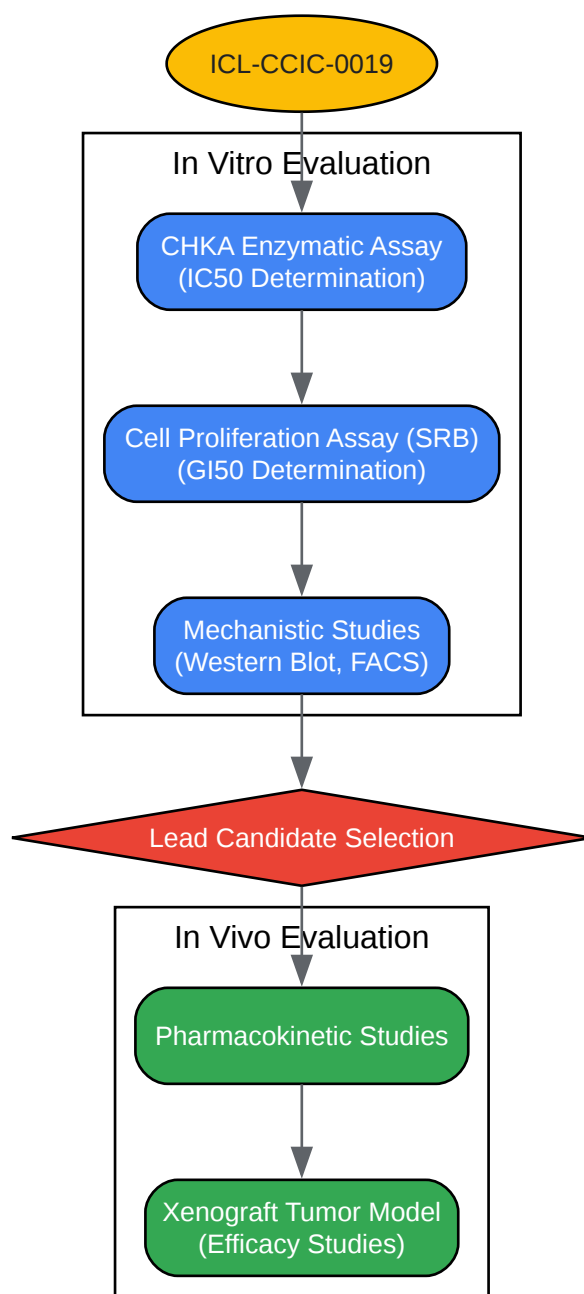
Visualizations

Signaling Pathways and Mechanisms



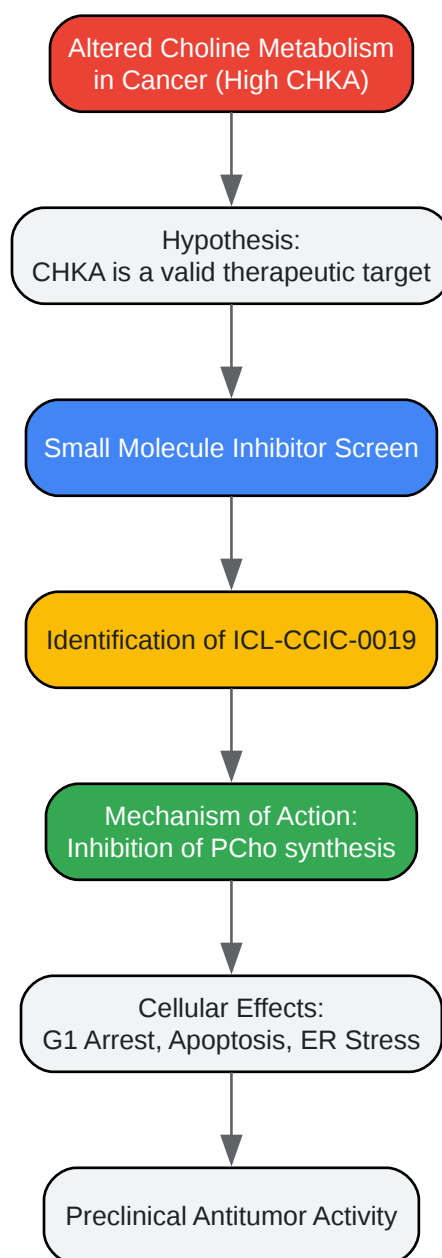
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Caption: CHKA signaling pathway and the inhibitory action of **ICL-CCIC-0019**.



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Caption: Experimental workflow for the preclinical evaluation of **ICL-CCIC-0019**.



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Caption: Logical framework for the development of **ICL-CCIC-0019**.

Conclusion

ICL-CCIC-0019 is a selective and potent inhibitor of CHKA with promising anti-cancer properties. Its well-defined mechanism of action, centered on the disruption of choline metabolism, leads to a cascade of events that ultimately suppress cancer cell growth and survival. The comprehensive data presented in this guide, from in vitro enzymatic and cellular

assays to in vivo efficacy studies, underscore the potential of **ICL-CCIC-0019** as a lead compound for the development of novel cancer therapeutics. Further investigation and clinical development are warranted to fully elucidate its therapeutic potential in human cancers.

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